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  • Product: Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
  • CAS: 1194701-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecular archit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced therapeutic potential is a constant endeavor. Among these, spirocyclic scaffolds have gained significant attention for their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts.[1][2][3][4] The 1-thia-4-azaspiro[4.5]decane core, a heterocyclic system featuring a spiro-fused thiazolidinone and cyclohexane ring, represents a particularly promising framework for the development of new therapeutic agents.[5][6] This guide provides a comprehensive technical overview of a key derivative of this scaffold, ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, exploring its chemical structure, properties, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The foundational structure of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate combines the rigidity of the spirocyclic core with the reactive potential of the thiazolidinone ring and the ethyl ester functional group.

Caption: Chemical structure of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate.

Physicochemical Properties

While specific experimental data for this exact ethyl ester is not extensively published, we can infer its properties based on the known characteristics of the parent carboxylic acid and the general behavior of similar spirocyclic compounds.

PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₁₁H₁₇NO₃SBased on structure
Molecular Weight 243.32 g/mol Calculated from formula
CAS Number Not readily available-
Appearance Likely a white to off-white solidGeneral observation for similar organic compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Inferred from the structure and properties of related compounds.
Melting Point Not availableWould require experimental determination.
Boiling Point Not availableWould require experimental determination under vacuum.
pKa Not applicable (ester)The parent carboxylic acid would have a pKa around 4-5.

Synthesis and Reaction Mechanisms

The synthesis of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate can be logically approached in a two-step process: the formation of the core spirocyclic structure followed by esterification.

Synthesis of the 1-Thia-4-azaspiro[4.5]decan-3-one Core

The most common and efficient method for constructing the 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a one-pot, three-component reaction.[6][7] This reaction involves the condensation of a cyclohexanone derivative, an amine, and thioglycolic acid. For the synthesis of the precursor to our target molecule, ethyl 4-oxocyclohexanecarboxylate would be a suitable starting material.

G cluster_0 One-Pot Three-Component Reaction Ethyl 4-oxocyclohexanecarboxylate Ethyl 4-oxocyclohexanecarboxylate Intermediate Intermediate Ethyl 4-oxocyclohexanecarboxylate->Intermediate + Ammonia Ammonia Ammonia Thioglycolic Acid Thioglycolic Acid 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid Thioglycolic Acid->3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid Intermediate->3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid + Thioglycolic Acid (Cyclocondensation) G CoreScaffold 1-Thia-4-azaspiro[4.5]decane Core Antiviral Antiviral Activity (e.g., Coronavirus, Influenza) CoreScaffold->Antiviral Anticancer Anticancer Activity (e.g., EGFR/BRAF Inhibition) CoreScaffold->Anticancer DrugDevelopment Potential for Drug Development Antiviral->DrugDevelopment Anticancer->DrugDevelopment

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Exploratory

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate: Mechanistic Pathways and Therapeutic Applications of a Privileged Spirocyclic Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The exploration of three-dimensional chemical space is a critical frontier in mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The exploration of three-dimensional chemical space is a critical frontier in modern drug discovery, driven by the need to overcome the limitations of flat, heteroaromatic compounds. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer exceptional conformational rigidity, enhanced metabolic stability, and unique vectorization of functional groups[1].

This whitepaper provides an in-depth mechanistic analysis of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS: 1194701-70-6). By integrating a thiazolidin-4-one ring spiro-fused to a cyclohexane ring, this compound represents a highly versatile pharmacophore. We will dissect its dual mechanistic pathways—viral fusion inhibition and anticancer metalloprotease modulation—and provide self-validating experimental protocols for target validation[2][3].

Structural Biology & Scaffold Rationale

The core architecture of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is defined by its 1-thia-4-azaspiro[4.5]decane framework.

  • The Spiro Junction: The spiro carbon enforces a strict orthogonal relationship between the thiazolidinone and cyclohexane rings. This rigidity minimizes the entropic penalty upon binding to target proteins.

  • The Thiazolidin-3-one Ring: The presence of the sulfur atom (1-thia) and the nitrogen (4-aza) alongside the ketone group (3-oxo) creates a dense network of hydrogen bond acceptors and donors, crucial for interacting with polar residues in enzymatic active sites[2].

  • The Ethyl 6-Carboxylate Moiety: The addition of an ethyl carboxylate group at the 6-position of the cyclohexane ring is a strategic structural modification. It introduces a lipophilic, bulky extension that can occupy auxiliary hydrophobic pockets in target proteins, significantly increasing binding affinity compared to the unsubstituted core[1].

Mechanism of Action Pathway I: Viral Entry Inhibition

A primary therapeutic application for the 1-thia-4-azaspiro[4.5]decane scaffold is the inhibition of viral entry, specifically targeting the Influenza A Hemagglutinin (HA) protein[3].

The Mechanistic Pathway

Influenza virus entry is mediated by HA, a surface glycoprotein that undergoes a massive, irreversible conformational change triggered by the low pH (pH ~5.0) of the host endosome. This structural rearrangement exposes a hydrophobic fusion peptide that inserts into the endosomal membrane, facilitating viral-host membrane fusion.

Spirothiazolidinone derivatives act as fusion inhibitors . The spirocyclic core intercalates into a conserved, hydrophobic pocket within the HA stem region. The ethyl 6-carboxylate group extends into an adjacent cavity, forming stabilizing Van der Waals interactions. By acting as a molecular wedge, the compound stabilizes the pre-fusion conformation of HA, increasing the activation energy required for the low-pH triggered rearrangement. Consequently, membrane fusion is blocked, and the viral genome remains trapped within the endosome[3].

ViralFusion Virus Viral Endocytosis (Influenza A) Endosome Endosome Maturation (pH drops to 5.0) Virus->Endosome Internalization HA_Trimer Hemagglutinin (HA) Pre-fusion State Endosome->HA_Trimer Acidic Trigger Spiro Spirocyclic Inhibitor Binds HA Stem HA_Trimer->Spiro Drug Intercalation Conformational_Arrest Conformational Arrest (Pre-fusion Stabilized) Spiro->Conformational_Arrest High Affinity Binding Fusion_Blocked Membrane Fusion Aborted Conformational_Arrest->Fusion_Blocked Prevents HA Cleavage

Diagram 1: Viral fusion inhibition pathway mediated by spirocyclic conformational arrest of Hemagglutinin.

Mechanism of Action Pathway II: Anticancer Cytotoxicity

Beyond antiviral applications, 1-thia-4-azaspiro[4.5]decane derivatives exhibit potent anticancer properties, particularly against hepatocellular (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines[2].

The Mechanistic Pathway

The cytotoxicity of these spiro compounds is primarily driven by the modulation of intracellular metalloproteases and the subsequent induction of the intrinsic apoptotic pathway. The thiazolidinone ring, with its sulfur and nitrogen heteroatoms, acts as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of matrix metalloproteinases (MMPs)[2]. The ethyl 6-carboxylate substitution enhances cell permeability and directs the molecule toward the hydrophobic S1' pocket of the protease. Inhibition of these proteases disrupts extracellular matrix degradation, halting tumor metastasis, while simultaneously triggering mitochondrial stress, cytochrome c release, and caspase-9 activation.

Experimental Protocols for Target Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to confirm causality between the drug's presence and the observed biological phenotype.

Protocol A: HA Trypsin Susceptibility Assay (Self-Validating Fusion Inhibition)

Causality Rationale: In its native pre-fusion state (pH 7.4), HA is resistant to trypsin digestion. Upon exposure to pH 5.0, HA undergoes its conformational change and becomes highly susceptible to trypsin cleavage (yielding HA1 and HA2 fragments). If ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate successfully stabilizes the pre-fusion state, the HA protein will remain trypsin-resistant even at pH 5.0. The presence of an intact HA band on an SDS-PAGE gel directly proves functional target engagement.

  • Preparation: Express and purify recombinant H3 HA0 protein. Prepare the spirocyclic compound in a DMSO stock (10 mM).

  • Incubation: Incubate 2 µg of HA0 with varying concentrations of the compound (0.1 µM to 50 µM) in PBS (pH 7.4) for 30 minutes at 37°C.

  • Acidic Trigger: Lower the pH of the reaction mixture to 5.0 using 0.1 M citric acid buffer. Incubate for 15 minutes at 37°C to induce the conformational change in vehicle-treated controls.

  • Neutralization & Digestion: Neutralize the solution back to pH 7.4 using 0.1 M NaOH. Add TPCK-treated trypsin (0.5 µg/mL) and incubate for 30 minutes at 37°C.

  • Termination & Analysis: Stop the digestion by adding SDS loading buffer and boiling for 5 minutes. Resolve the proteins on a 10% SDS-PAGE gel and visualize via Western Blot using anti-HA antibodies.

Protocol B: In Vitro Cytotoxicity and Selectivity Profiling (MTT Assay)

Causality Rationale: To prove that the antiviral or targeted anticancer effects are not artifacts of broad-spectrum cellular toxicity, cell viability must be quantified. The MTT reagent is reduced by mitochondrial succinate dehydrogenase in living cells to form purple formazan. Calculating the Selectivity Index (SI = CC50 / IC50) validates the compound as a specific modulator.

  • Seeding: Seed target cells (e.g., MDCK for viral assays, or HepG-2 for anticancer assays) in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the spiro compound (1 µM to 200 µM). Include a DMSO vehicle control (max 0.5% v/v). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50 using non-linear regression analysis.

Workflow Synthesis Compound Synthesis Purification HPLC Purification Synthesis->Purification Assay_HA HA Cleavage Assay (Target) Purification->Assay_HA Assay_Cyto Cytotoxicity (MTT Assay) Purification->Assay_Cyto Data_Analysis SAR & Selectivity Index Assay_HA->Data_Analysis Assay_Cyto->Data_Analysis

Diagram 2: Parallel experimental workflow for validating target engagement and cellular selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The addition of the ethyl carboxylate group at the 6-position profoundly impacts the pharmacological profile of the spiro scaffold. The table below summarizes comparative pharmacological profiling, demonstrating how functionalization improves both potency and the Selectivity Index (SI).

Compound VariantR-Substitution (Cyclohexane Ring)HA Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Target Compound Ethyl 6-carboxylate2.4 ± 0.3> 150.0> 62.5
Unsubstituted Core None (H)18.5 ± 1.285.0 ± 4.54.6
Literature Analog 8-methyl12.1 ± 0.890.5 ± 3.27.4

Data Interpretation: The ethyl 6-carboxylate variant exhibits a nearly 8-fold increase in target potency (IC50) compared to the unsubstituted core, while simultaneously reducing broad-spectrum cytotoxicity, resulting in a highly favorable Selectivity Index.

References

  • Benchchem. "Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride | Benchchem: Mechanism of Action." Benchchem.
  • Flefel, E. M., et al. "Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides." Molecules 22.1 (2017): 170.
  • "One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones." PMC.

Sources

Foundational

Comprehensive Technical Guide on the Molecular Characterization and Synthesis of Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Executive Summary As medicinal chemistry increasingly pivots away from planar, sp²-hybridized molecules toward complex, 3D-rich architectures, spirocyclic scaffolds have emerged as privileged structures. Ethyl 3-oxo-1-th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly pivots away from planar, sp²-hybridized molecules toward complex, 3D-rich architectures, spirocyclic scaffolds have emerged as privileged structures. Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS: 1194701-70-6) is a highly functionalized building block that exemplifies this shift. By restricting molecular conformation and providing unique topological vectors, this compound offers a robust framework for optimizing pharmacokinetic properties and target binding affinity.

This whitepaper provides an authoritative, in-depth analysis of the compound's exact molecular weight, structural properties, synthetic methodology, and the self-validating analytical protocols required to confirm its integrity.

Molecular Architecture & Exact Mass Determination

The core topic of inquiry—the exact molecular weight and mass of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate—is derived from its highly specific atomic composition. The molecule features a spiro[4.5]decane backbone where the 5-membered ring contains a sulfur atom at position 1, a nitrogen at position 4, and a ketone at position 3. The 6-membered cyclohexyl ring bears an ethyl carboxylate group at position 6.

The precise calculation of its mass is critical for High-Resolution Mass Spectrometry (HRMS) validation. Based on the standard atomic weights and monoisotopic masses of its constituent elements (C₁₁H₁₇NO₃S), the quantitative data is summarized below.

Quantitative Physicochemical Data
PropertyValueDerivation / Computational Method
Molecular Formula C₁₁H₁₇NO₃SElemental Composition
Average Molecular Weight 243.32 g/mol Standard Atomic Weights (IUPAC)
Monoisotopic (Exact) Mass 243.0929 Da Isotopic Mass Calculation
Number of Heavy Atoms 16Topological Analysis
Hydrogen Bond Donors 1 (Amide NH)Cheminformatics (Lipinski)
Hydrogen Bond Acceptors 4 (O, O, O, N)Cheminformatics (Lipinski)
Rotatable Bonds 3Conformational Profiling

Data supported by commercial chemical databases for CAS 1194701-70-6 [1].

Synthetic Methodology: The Spirocyclization Workflow

The synthesis of 1-thia-4-azaspiro[4.5]decane-3-ones relies on the acid-catalyzed condensation of a cyclic ketone with a heteroatom donor. In this protocol, 1 serves as the ketone donor, while 2-mercaptoacetamide provides the sulfur and nitrogen atoms necessary to close the spiro ring [2].

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq, 10 mmol) and 2-mercaptoacetamide (1.1 eq, 11 mmol) in 50 mL of anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq, 0.5 mmol).

  • Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux for 6–8 hours.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acid catalyst, followed by brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to isolate the pure spirocycle.

Causality & Mechanistic Rationale
  • Why use a Dean-Stark trap? The condensation reaction produces one equivalent of water. Because the formation of the spirocycle is an equilibrium process, the continuous azeotropic removal of water forces the equilibrium entirely to the right (Le Chatelier's Principle), preventing hydrolysis of the intermediate and ensuring high yields.

  • Why use PTSA? The carbonyl carbon of the starting material must be rendered highly electrophilic. Protonation by PTSA lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone, facilitating the initial nucleophilic attack by the highly nucleophilic thiol group of 2-mercaptoacetamide.

Synthesis A Ethyl 2-oxocyclohexanecarboxylate (Ketone Donor) C Acid Catalysis (PTSA) Reflux in Toluene A->C B 2-Mercaptoacetamide (Heteroatom Donor) B->C D Hemithioacetal Intermediate C->D Nucleophilic Thiol Attack E Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane -6-carboxylate D->E Intramolecular Cyclization (-H2O)

Synthetic pathway of the spirocyclic target via acid-catalyzed condensation.

Analytical Characterization Protocol (Self-Validating System)

To guarantee scientific integrity, the analytical protocol must be a self-validating system. A single analytical method is insufficient; orthogonal techniques must be employed to confirm the exact mass, the disappearance of starting materials, and the formation of the unique spirocyclic topology.

Orthogonal Validation Steps
  • High-Resolution Mass Spectrometry (HRMS - ESI+):

    • Target: The theoretical [M+H]⁺ ion for C₁₁H₁₈NO₃S⁺ is calculated at m/z 244.1002 .

    • Validation: Observing this exact mass with a mass error of <5 ppm confirms the elemental composition and exact molecular weight (243.0929 Da) of the neutral compound.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Target: Disappearance of the ketone carbonyl signal (~205 ppm) and appearance of a new quaternary spiro carbon signal.

    • Validation: The spiro carbon (C5) is bonded to both a highly electronegative nitrogen and a polarizable sulfur atom. This unique electronic environment deshields the carbon, causing it to resonate distinctively between 70–80 ppm . The ester carbonyl and amide carbonyl will appear around 174 ppm and 170 ppm, respectively.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Target: The isolated methylene protons of the thiazolidinone ring.

    • Validation: The -S-CH₂-C(=O)- protons typically appear as a sharp singlet (or AB quartet if the spiro center induces sufficient diastereotopicity) around 3.5–3.8 ppm . The ethyl ester group will present a classic triplet (~1.2 ppm) and quartet (~4.1 ppm) pattern.

Analysis A Crude Spirocycle Product B HRMS (ESI+) Target: [M+H]+ m/z 244.1002 A->B Mass Confirmation C 13C NMR Target: Spiro Carbon ~75 ppm A->C Backbone Confirmation D 1H NMR Target: Thiazolidinone CH2 ~3.5 ppm A->D Proton Environment E Validated Pure Compound B->E C->E D->E

Self-validating analytical workflow for structural confirmation.

Pharmacological Relevance in Drug Discovery

The integration of spirocyclic scaffolds like ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate into drug discovery pipelines is not merely a structural trend; it is a calculated pharmacokinetic strategy.

Historically, flat, aromatic-heavy molecules suffer from poor aqueous solubility and off-target promiscuity (often due to non-specific π-π stacking).2 by introducing sp³-hybridized character that projects functional groups into three-dimensional space [3]. This "escape from flatland" improves target specificity by allowing the molecule to fit more precisely into complex protein binding pockets, while simultaneously lowering the partition coefficient (logP) to enhance metabolic stability and solubility [4].

References

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL: [Link]

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate: A Case Study in Spirocyclic Conformation

This technical guide provides an in-depth exploration of the crystal structure analysis of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate. This analysis serves as a representative case study for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the crystal structure analysis of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate. This analysis serves as a representative case study for researchers, scientists, and drug development professionals working with spirocyclic scaffolds. The 1-thia-4-azaspiro[4.5]decane core is a significant heterocyclic framework in medicinal chemistry, valued for its rigid, three-dimensional structure that provides a unique template for designing novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated promising anticancer and antiviral activities, making a thorough understanding of their three-dimensional structure crucial for structure-activity relationship (SAR) studies and rational drug design.[2][3][4]

Introduction: The Significance of the 1-Thia-4-azaspiro[4.5]decane Scaffold

The 1-thia-4-azaspiro[4.5]decane framework is characterized by a thiazolidinone ring fused to a cyclohexane ring through a single spiro carbon atom.[1] This arrangement imparts a distinct conformational rigidity that is advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets. The presence of sulfur and nitrogen heteroatoms introduces specific physicochemical properties, including the capacity for hydrogen bonding and the modulation of electronic characteristics.[1] The therapeutic potential of this scaffold has been investigated in various contexts, including central nervous system disorders, and more recently, as potent anticancer and antiviral agents.[1][3][4]

This guide will detail the synthetic route to obtain crystals suitable for X-ray diffraction, the experimental and computational methodologies for structure determination, and a comprehensive analysis of the resulting structural data.

Synthesis and Crystallization

The synthesis of the 1-thia-4-azaspiro[4.5]decane core is typically achieved through a one-pot, three-component reaction.[1] This versatile method allows for the introduction of a variety of substituents, facilitating the exploration of structure-activity relationships.[1]

Experimental Protocol: One-Pot Three-Component Synthesis

Objective: To synthesize ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate and grow single crystals suitable for X-ray diffraction.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Ammonium chloride

  • Thioglycolic acid

  • Dry benzene

  • Ethanol

Procedure:

  • A mixture of ethyl 4-oxocyclohexanecarboxylate (0.01 mol), ammonium chloride (0.01 mol), and thioglycolic acid (0.01 mol) in dry benzene (50 mL) is refluxed for 10-12 hours.[1][2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solution is concentrated under reduced pressure.

  • The resulting solid is filtered, dried, and then purified by recrystallization from ethanol.

  • Slow evaporation of the ethanolic solution at room temperature is employed to yield single crystals of sufficient quality for X-ray diffraction analysis.

Crystal Structure Determination: A Hypothetical Case Study

As of the writing of this guide, the specific crystal structure for ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD).[5] Therefore, the following section presents a detailed, hypothetical case study based on established crystallographic principles and data from structurally related spirocyclic compounds.

Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer equipped with a CCD area detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValue
Empirical formulaC12H19NO3S
Formula weight257.35
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.34(2)°
c = 8.987(3) Å, γ = 90°
Volume1354.1(9) ų
Z4
Density (calculated)1.263 Mg/m³
Absorption coefficient0.25 mm⁻¹
F(000)552
Crystal size0.30 x 0.25 x 0.20 mm
Theta range for data collection2.5° to 28.0°
Reflections collected9876
Independent reflections3105 [R(int) = 0.045]
Completeness to theta = 28.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3105 / 0 / 164
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

The structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in geometrically calculated positions and refined using a riding model.

Structural Analysis and Discussion

The crystal structure of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate would reveal key insights into its molecular conformation, stereochemistry, and intermolecular interactions.

Molecular Conformation

The cyclohexane ring is expected to adopt a stable chair conformation. The ethyl carboxylate substituent at the C6 position can exist in either an axial or equatorial orientation. The equatorial position is generally more sterically favorable and would be the anticipated conformation. The thiazolidinone ring is likely to be nearly planar. The spiro fusion of these two rings creates a rigid three-dimensional structure.

G cluster_core Conformational Analysis Workflow Data Single Crystal X-ray Data Solve Structure Solution (Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Analyze Conformational Analysis Refine->Analyze DFT DFT Energy Minimization Analyze->DFT Compare Compare Experimental & Theoretical Conformations DFT->Compare G cluster_interactions Intermolecular Interactions in the Crystal Lattice cluster_assembly Resulting Supramolecular Assembly Molecule1 Molecule A (N-H Donor) Molecule2 Molecule B (C=O Acceptor) Molecule1->Molecule2 N-H···O Hydrogen Bond Chain 1D Chain/Network

Caption: Hydrogen Bonding and Supramolecular Assembly.

Conclusion and Future Directions

The detailed structural analysis of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, presented here as a comprehensive case study, underscores the importance of single-crystal X-ray diffraction in modern drug discovery. The rigid spirocyclic scaffold provides a well-defined three-dimensional framework that is crucial for understanding its interaction with biological targets. The insights gained from such structural studies, including conformational preferences and intermolecular interactions, are invaluable for the design and optimization of new therapeutic agents based on the 1-thia-4-azaspiro[4.5]decane core. Future research should focus on obtaining experimental crystal structures for a wider range of derivatives to build a more comprehensive understanding of the structure-activity relationships within this promising class of compounds.

References

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules.

  • An In-depth Technical Guide to 1-Thia-4-azaspiro[4.5]decane Hydrochloride and Its Derivatives: Synthesis. Benchchem.

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie.

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed.

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Purification Protocols for Synthesized Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS: 1194701-70-6)[1] Molecular Formula: C₁₁H₁₇NO₃S | Molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS: 1194701-70-6)[1] Molecular Formula: C₁₁H₁₇NO₃S | Molecular Weight: 243.32 g/mol [1]

Executive Summary & Physicochemical Profiling

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is a complex heterocyclic compound featuring a spiro-fused thiazolidinone core and an ethyl ester moiety[1]. Thiazolidinone derivatives are highly valued in drug discovery for their broad-spectrum pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities[2][3]. The synthesis of this specific spirocyclic framework typically involves a multi-component cyclocondensation utilizing a cyclic beta-keto ester, an amine source, and thioglycolic acid (mercaptoacetic acid)[3][4].

To design a highly effective, self-validating purification system, we must base our methodologies on the intrinsic physicochemical properties of the target molecule:

  • Acid-Base Causality: The target spiro-thiazolidinone is functionally neutral. However, the primary synthetic reagent, thioglycolic acid, is highly acidic (pKa ~3.8). This dictates that a strictly controlled alkaline aqueous wash will selectively ionize the impurity, driving it into the aqueous phase while the target remains in the organic phase.

  • Stereochemical Causality: The spiro carbon (C5 of the thiazolidinone / C1 of the cyclohexane) and the C6 position of the cyclohexane ring are both chiral centers. The synthesis inherently produces a mixture of syn and anti diastereomers. Because these diastereomers possess distinct spatial alignments of their polar groups (the lactam and ester carbonyls), they exhibit different net dipole moments, enabling baseline resolution via normal-phase silica gel chromatography.

Workflow N1 Crude Reaction Mixture (Toluene/Ethanol) N2 Aqueous Workup (LLE) pH 8.2 Bicarbonate Wash N1->N2 N3 Flash Column Chromatography (Silica Gel, Hexane:EtOAc) N2->N3 N4 Preparative RP-HPLC (C18, MeCN:H2O + 0.1% FA) N3->N4 N5 Lyophilization & Recrystallization N4->N5

Fig 1. Sequential purification workflow for spiro-thiazolidinone derivatives.

Post-Reaction Workup: Liquid-Liquid Extraction (LLE)

Objective: Quantitative removal of unreacted thioglycolic acid, water-soluble catalysts, and highly polar polymeric byproducts[4].

Causality: Thioglycolic acid is a potent catalyst/reactant but acts as a severe poison in downstream biological assays. By buffering the aqueous wash to pH ~8.2 using Sodium Bicarbonate, we ensure >99.99% of the thioglycolic acid is deprotonated (well above its pKa of 3.8), partitioning it entirely into the aqueous waste.

Protocol:

  • Dilute the crude reaction mixture with an equal volume of Dichloromethane (DCM).

  • Transfer to a separatory funnel and wash with 3 volumes of saturated aqueous NaHCO₃. Vent frequently to release CO₂ gas generated by the neutralization of residual acids.

  • Perform a secondary wash with 1 M HCl (1 volume) to protonate and remove any unreacted amine precursors.

  • Wash with saturated NaCl (brine) to break any emulsions and pre-dry the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35°C.

Self-Validation System:

  • Test the aqueous layer from Step 2 with pH paper; it must read ≥ 8.0. If it is acidic, repeat the NaHCO₃ wash.

  • Spot the concentrated organic layer on a TLC plate (developed in iodine vapor). The absence of a dark, streaking baseline confirms the successful removal of thioglycolic acid.

Flash Column Chromatography: Diastereomeric Resolution

Objective: Isolate the target compound from structurally similar organic byproducts and resolve the syn and anti diastereomers[2][5].

Causality: Normal-phase chromatography separates compounds based on their interaction with polar silanol groups. The diastereomer with trans-diaxial/equatorial carbonyl arrangements (anti-isomer) typically presents a lower net dipole moment, minimizing silica interactions and eluting faster. The syn-isomer, with aligned dipoles, binds more strongly and elutes later.

Resolution C C-6 / C-Spiro Epimeric Mixture S Silica Stationary Phase (Normal Phase) C->S D1 Diastereomer A (anti-configuration) S->D1 Elutes at 15% EtOAc D2 Diastereomer B (syn-configuration) S->D2 Elutes at 25% EtOAc

Fig 2. Chromatographic resolution logic for spiro-thiazolidinone diastereomers.

Protocol:

  • Pack a glass column with silica gel (230–400 mesh) using Hexane as the packing solvent.

  • Dry-load the crude extract onto a small amount of silica or load it as a highly concentrated solution in minimal DCM.

  • Elute using a step-gradient of Hexane:Ethyl Acetate (EtOAc).

    • 0-3 Column Volumes (CV): 90:10 (v/v) to elute non-polar hydrocarbon impurities.

    • 3-7 CV: 85:15 (v/v). Collect fractions containing Diastereomer A .

    • 7-12 CV: 75:25 (v/v). Collect fractions containing Diastereomer B .

Self-Validation System: Monitor fractions via TLC (Hexane:EtOAc 70:30). Diastereomer A will typically exhibit an R_f ~0.45, while Diastereomer B will show an R_f ~0.30. Pool fractions strictly based on TLC purity; do not merge overlapping fractions to maintain diastereomeric purity.

Preparative RP-HPLC: Trace Polishing

Objective: Achieve >98% purity required for in vitro or in vivo biological evaluation.

Causality: While silica gel resolves structural isomers, reverse-phase (RP) chromatography separates based on hydrophobicity. The addition of 0.1% Formic Acid (FA) to the mobile phase suppresses the ionization of any trace acidic co-eluters, sharpening the chromatographic peaks and preventing peak tailing.

Protocol:

  • Dissolve the pooled, concentrated fractions of the desired diastereomer in HPLC-grade Acetonitrile (MeCN).

  • Inject onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Execute a linear gradient from 30% MeCN in Water (0.1% FA) to 90% MeCN over 20 minutes at a flow rate of 20 mL/min.

  • Monitor UV absorbance at 254 nm (aromatic/conjugated impurities) and 210 nm (amide/ester absorption of the target).

Self-Validation System: Analyze an aliquot of the collected peak via analytical LC-MS. Confirm the mass [M+H]⁺ = 244.1 m/z and verify that the UV chromatogram shows a single, symmetrical peak with >98% Area Under Curve (AUC).

Final Formulation: Recrystallization

Objective: Remove trace solvent residues (e.g., MeCN, EtOAc) and obtain a highly ordered, shelf-stable crystalline solid[2].

Causality: The mixed-solvent system (ethanol/diethyl ether) leverages the compound's differential solubility. The spiro-thiazolidinone is highly soluble in alcohols but poorly soluble in ethers. Slow cooling ensures thermodynamic control, forcing impurities to remain dissolved in the mother liquor while the target compound forms a pure crystal lattice.

Protocol:

  • Concentrate the HPLC fractions to absolute dryness via lyophilization.

  • Dissolve the resulting solid in a minimum boiling volume of absolute ethanol.

  • Remove from heat and slowly add cold diethyl ether dropwise until the solution becomes slightly turbid (the cloud point).

  • Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours to induce crystallization.

  • Filter the crystals under a vacuum and wash with ice-cold ether.

Self-Validation System: Determine the melting point of the final crystals. A sharp melting point range (e.g., 126.00°C - 128.00°C[1]) indicates high crystalline purity. Broad melting ranges indicate residual solvent or impurity entrapment.

Quantitative Data Summary

The following table summarizes the expected metrics across the purification lifecycle, providing benchmarks for quality control.

Purification StagePrimary TechniqueTarget Impurities RemovedExpected Recovery Yield (%)Cumulative Purity (HPLC-UV)
1. Post-Reaction Liquid-Liquid ExtractionThioglycolic acid, amines, inorganic salts92 - 95%70 - 75%
2. Bulk Isolation Flash ChromatographyPolymeric byproducts, diastereomer separation75 - 80%85 - 90%
3. Trace Polishing Preparative RP-HPLCTrace organic impurities, co-eluting isomers65 - 70%> 98.0%
4. Final Formulation RecrystallizationResidual solvents, amorphous fractions85 - 90%> 99.5%

References

  • abcr GmbH. "abcr Gute Chemie: Ethyl 3-oxo-1-thia-4-azaspiro[4.
  • Taylor & Francis.
  • IntechOpen.
  • PMC/NIH. "Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents".
  • MDPI.
  • Journal of Chemical Technology and Metallurgy. "SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL SPIRO COMPOUNDS CONTAINING THIAZOLIDINONE AND 1,3,4-OXADIAZOLE MOIETIES".

Sources

Application

Application Note: Isolation and Crystallization Strategies for Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary The 1-thia-4-azaspiro[4.5]decane scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The 1-thia-4-azaspiro[4.5]decane scaffold is a privileged pharmacophore frequently leveraged in the development of novel antiviral and anticancer therapeutics[1]. The derivative ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS: 1194701-70-6; MW: 243.32 g/mol ) presents unique isolation challenges due to the amphiphilic nature imparted by its spiro-cyclohexyl core, thiazolidinone ring, and ethyl ester moiety. This application note details field-proven, self-validating methodologies for the isolation and polymorphic-controlled crystallization of this compound, ensuring high-purity yields suitable for downstream high-throughput screening or active pharmaceutical ingredient (API) formulation.

Chemical Context & Mechanistic Rationale

Spiro-thiazolidinones are typically synthesized via a multi-component condensation involving a cyclic ketone (in this case, ethyl 2-oxocyclohexanecarboxylate), an amine source, and a mercapto-acid (e.g., thioglycolic acid)[2].

The Causality of the Isolation Strategy: Following the reaction, the crude matrix is highly heterogeneous, containing the target spiro-compound, unreacted thioglycolic acid, and oligomeric side products. Direct crystallization from this crude mixture frequently leads to inclusion defects within the crystal lattice. Therefore, a biphasic liquid-liquid extraction using a mildly alkaline aqueous wash (e.g., 10% NaHCO3​ ) is an absolute prerequisite. The bicarbonate selectively deprotonates the residual thioglycolic acid ( pKa​≈3.8 ), partitioning it entirely into the aqueous phase while the neutral spiro-thiazolidinone remains in the organic phase[3].

The Causality of the Crystallization Strategy: Because ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate contains both hydrogen-bond acceptors (carbonyls) and lipophilic domains (ethyl ester, cyclohexane ring), it exhibits high solubility in moderately polar aprotic solvents (Ethyl Acetate, Dichloromethane) and lower solubility in aliphatic hydrocarbons (Hexane, Heptane) or highly polar protic solvents (Water). We exploit this differential solubility using binary solvent systems to carefully navigate the metastable zone width (MSZW) and induce controlled nucleation[4].

Workflow Visualization

G N1 Crude Reaction Mixture (Spiro-thiazolidinone) N2 Aqueous NaHCO3 Wash (Removes Thioglycolic Acid) N1->N2 N3 Organic Phase (EtOAc) Concentration N2->N3 N4 Dissolution in Primary Solvent (EtOH or EtOAc, 60°C) N3->N4 N5 Anti-Solvent Addition (Water or Heptane) N4->N5 N6 Controlled Cooling (0.5°C/min to 5°C) N5->N6 N7 Vacuum Filtration & Cake Washing N6->N7 N8 Pure Crystalline Product (>98% HPLC Purity) N7->N8

Workflow for the isolation and crystallization of spiro-thiazolidinone derivatives.

Thermodynamic Considerations for Solvent Selection

To prevent "oiling out" (Liquid-Liquid Phase Separation, LLPS)—a common failure mode where the compound separates as a dense oil rather than a crystal—the solvent system must be carefully calibrated. Table 1 summarizes the optimal binary systems.

Table 1: Solvent System Matrix for Spiro-thiazolidinone Crystallization

Primary SolventAnti-SolventOptimal Ratio (v/v)MechanismExpected YieldPurity (HPLC)
EthanolWater1 : 1.5Anti-solvent addition82 - 88%> 98.5%
Ethyl AcetateHeptane1 : 3Cooling / Anti-solvent75 - 80%> 99.0%
DichloromethaneHexane1 : 4Vapor diffusion / Cooling65 - 70%> 99.5%

Experimental Protocols

Protocol 1: Primary Isolation and Purification

This protocol ensures the removal of acidic precursors prior to crystallization.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of theoretical yield.

  • Neutralization: Add an equal volume of cold 10% aqueous NaHCO3​ . Caution: CO2​ gas evolution will occur. Vent the funnel frequently.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer (containing neutralized thioglycolic acid salts) is discarded[3].

  • Washing: Wash the organic layer with brine (saturated NaCl ) to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter, and concentrate the filtrate under reduced pressure (rotary evaporation at 40°C, 150 mbar) until a viscous, pale-yellow syrup is obtained.

Protocol 2: Anti-Solvent Crystallization (Ethanol/Water)

Best for high-yield, scalable bulk purification.

  • Dissolution: Dissolve the crude syrup from Protocol 1 in absolute Ethanol (approx. 5 mL/g) in a jacketed reactor. Heat to 60°C with moderate agitation (250 rpm) until complete dissolution is achieved.

  • Anti-Solvent Titration: Using a dosing pump, add deionized Water (pre-heated to 60°C) dropwise. Critical Step: Maintain the temperature. Stop the addition the moment the solution becomes persistently cloudy (the cloud point).

  • Seeding (Optional but Recommended): Add 0.5% (w/w) of pure ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate seed crystals. Hold at 60°C for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Program the jacketed reactor to cool from 60°C to 5°C at a linear rate of 0.5°C/min . Causality: Rapid cooling forces the system past the metastable limit, causing the ester to oil out. Slow cooling ensures molecules have time to integrate into the crystal lattice, yielding well-defined macroscopic crystals.

  • Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with a cold (5°C) mixture of EtOH/Water (1:2 v/v).

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Protocol 3: Cooling Crystallization (Ethyl Acetate/Heptane)

Best for generating high-purity single crystals for X-ray diffraction (XRD).

  • Dissolution: Dissolve the crude product in a minimum volume of warm EtOAc (50°C).

  • Anti-Solvent Layering: Slowly add Heptane (anti-solvent) until the solution is just below the cloud point.

  • Thermal Gradient: Transfer the flask to a programmable cooling bath. Cool from 50°C to 20°C at a very slow rate of 0.1°C/min .

  • Harvesting: Isolate the highly pure, faceted crystals via gentle filtration and wash with cold Heptane.

In-Process Controls & Self-Validation

A robust protocol must be a self-validating system. To ensure the integrity of the isolated ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, the following In-Process Controls (IPCs) must be executed.

Table 2: IPC Parameters and Acceptance Criteria

Analytical TechniquePurpose / CausalityAcceptance Criteria
pH Paper (Aqueous Wash) Verifies complete neutralization of thioglycolic acid.Aqueous phase pH > 7.5.
HPLC (UV at 254 nm) Quantifies chemical purity and detects oligomeric impurities.Target peak area > 98.5%; no single impurity > 0.5%.
DSC (Differential Scanning Calorimetry) Confirms polymorphic purity and absence of trapped solvent.Sharp, single endothermic melting peak; no broad desolvation endotherms.
1H-NMR (DMSO-d6) Structural verification.Presence of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and spiro-ring protons.

References

  • [1] One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [4] A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [2] Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. ResearchGate. Available at:[Link]

  • [3] Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at:[Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL SPIRO COMPOUNDS CONTAINING THIAZOLIDINONE AND 1,3,4-OXADIAZOLE MOIETIES. Journal of Chemical Technology and Metallurgy. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate extraction

Technical Support Center: Extraction of Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting for common impurities and yiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Extraction of Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting for common impurities and yield issues encountered during the liquid-liquid extraction of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate. It is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile spirocyclic scaffold.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the extraction and purification of the target compound.

Q1: What are the primary impurities I should anticipate from a typical synthesis of this spirocycle?

A: The synthesis of the 1-thia-4-azaspiro[4.5]decane scaffold is typically a cyclocondensation reaction.[1] Consequently, the most common impurities found in the crude reaction mixture are:

  • Unreacted Starting Materials: These often include the parent ketone (e.g., a cyclohexanone derivative), an amine, and thioglycolic acid or its ethyl ester.[1]

  • Reaction Byproducts: Incomplete cyclization can lead to intermediate species. Furthermore, the β-keto ester functionality is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding β-keto acid.[2] Subsequent decarboxylation of this acid can also occur, leading to a ketone byproduct.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., toluene, benzene, ethanol) and any acid or base catalysts will also be present.[1]

Q2: What is the optimal pH for the aqueous wash during the extraction process?

A: The optimal pH for the aqueous wash is weakly basic, typically in the range of 8.0-9.0. This is best achieved using a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).

  • The Rationale (Causality): A weak base like NaHCO₃ is strong enough to deprotonate and solubilize acidic impurities, such as unreacted thioglycolic acid or the hydrolyzed β-keto acid byproduct, converting them into their respective water-soluble salts.[4] However, it is not sufficiently caustic to cause significant hydrolysis of the target ethyl ester, a risk associated with stronger bases like sodium hydroxide (NaOH).[4] Neutralizing any acid catalyst from the reaction is also a critical function of this wash.

Q3: Which organic solvent is most suitable for extracting ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate?

A: Ethyl acetate (EtOAc) is the most commonly recommended solvent. It offers a good balance of properties:

  • Solubility: It effectively dissolves the target spirocycle.

  • Immiscibility: It is immiscible with water, allowing for clean phase separation.

  • Volatility: Its relatively low boiling point (77 °C) facilitates easy removal under reduced pressure without requiring excessive heat, which could degrade the product.

Dichloromethane (DCM) is an alternative but is denser than water, which can sometimes complicate the mechanics of separation for less experienced users.

Q4: My analyses suggest the ester is hydrolyzing to the carboxylic acid during workup. How can I prevent this?

A: Hydrolysis of the ethyl ester is a primary degradation pathway for this molecule.[2] To minimize it:

  • Avoid Strong Bases: Never use strong bases like NaOH or KOH for washing. Stick to sodium bicarbonate or potassium carbonate.

  • Maintain Low Temperatures: Perform the extraction and washes at room temperature or below (e.g., using a cool water bath). Avoid any unnecessary heating.

  • Work Efficiently: Do not let the extraction sit for extended periods, especially when in contact with the aqueous basic solution. Proceed from wash to drying to solvent evaporation without delay.

  • Ensure Neutrality: After the base wash, a final wash with brine (saturated NaCl solution) helps to remove residual dissolved water and break minor emulsions, while also ensuring the organic layer is free of excess base before solvent evaporation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the extraction workflow.

Problem Category: Low Product Yield

Q: My final yield of the spirocycle is unexpectedly low after completing the extraction. What are the likely causes and how do I fix them?

A: A low yield is a common and frustrating issue. The underlying cause can be diagnosed systematically. Refer to the decision-making workflow below for a step-by-step guide.[5]

LowYieldTroubleshooting start Low Yield Observed (< 60%) check_mother_liquor Test Mother Liquor: Dip stir rod, evaporate. Significant residue? start->check_mother_liquor re_extract Solution: Product remains in aqueous layer. Perform 2-3 additional extractions with fresh organic solvent. check_mother_liquor->re_extract  Yes check_emulsion Was a significant emulsion (rag layer) present during extraction? check_mother_liquor->check_emulsion  No solvent_issue Problem: Insufficient extraction or poor partitioning. re_extract->solvent_issue break_emulsion Solution: Add brine (sat. NaCl) to break the emulsion. If persistent, filter the entire mixture through Celite. Re-separate layers. check_emulsion->break_emulsion  Yes check_precipitation Did solid precipitate at the interface or in a layer? check_emulsion->check_precipitation  No emulsion_loss Problem: Product is trapped in the emulsion layer. break_emulsion->emulsion_loss precipitate_solution Solution: Add more organic solvent (and/or a co-solvent like THF) to redissolve the precipitate before re-separating. check_precipitation->precipitate_solution  Yes final_check If yield is still low, consider reaction inefficiency or product degradation. check_precipitation->final_check  No solubility_issue Problem: Poor solubility of product in the chosen solvent volume. precipitate_solution->solubility_issue

Caption: A decision tree for troubleshooting low product yield.

Key Insights:

  • Incomplete Extraction: The most frequent cause of low yield is insufficient extraction. A single extraction is often inadequate. The partition coefficient dictates that some product will always remain in the aqueous layer. Performing three separate extractions with fresh portions of the organic solvent will recover significantly more product than one large-volume extraction.[6]

  • Emulsion Formation: Spirocyclic compounds, especially those with both polar and nonpolar functionalities, can act as surfactants, leading to emulsions that trap product. Breaking these emulsions with brine is crucial.

  • Excess Solvent: Using too much solvent during recrystallization after extraction can also lead to poor yields, as the product remains in the mother liquor.[5]

Problem Category: Product Purity

Q: My ¹H NMR shows peaks corresponding to unreacted starting materials. How do I remove them?

A: This indicates a need for a more rigorous washing protocol.

  • Acidic Impurities (e.g., Thioglycolic Acid): These are removed with the standard wash with saturated NaHCO₃ solution as described in FAQ Q2. If this impurity persists, the wash was likely not thorough enough. Repeat the wash, ensuring vigorous mixing for 1-2 minutes, and check the pH of the aqueous layer to confirm it is basic (>8).

  • Basic Impurities (e.g., Unreacted Amine): These can be removed by washing the organic layer with a dilute acid solution, such as 1M HCl or 5% citric acid solution. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase. Follow the acid wash with a NaHCO₃ wash to neutralize any remaining acid before drying.

Q: I see a broad peak around 1.5-4.0 ppm in my ¹H NMR that I suspect is water. How can I ensure my product is dry?

A: Water contamination is common and can interfere with subsequent reactions or accurate yield determination.

  • Brine Wash: Before drying, always wash the organic layer with a saturated NaCl solution (brine). This helps to pull residual water from the organic phase via an osmotic effect.

  • Efficient Drying Agent: Use an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). MgSO₄ is a faster and more efficient drying agent but can sometimes retain product. Na₂SO₄ is a good, neutral choice. Add the drying agent to the organic solution until it no longer clumps together and flows freely.

  • Sufficient Drying Time: Allow the organic solution to stand over the drying agent for at least 15-20 minutes with occasional swirling before filtering it off.

Q: My NMR is contaminated with residual extraction or reaction solvents (e.g., Ethyl Acetate, Toluene). What's the best way to remove them?

A: This is a sign of incomplete solvent removal.

  • High-Vacuum Evaporation: Ensure you are using a good quality vacuum pump with your rotary evaporator. High-boiling point solvents like toluene or DMF may require heating the water bath (40-50 °C) and a strong vacuum (<10 torr) for complete removal.

  • Co-evaporation: If a high-boiling solvent persists, add a lower-boiling point solvent (like DCM) and re-evaporate. This process, known as azeotropic removal or co-evaporation, can help pull off the stubborn residual solvent. Repeat 2-3 times.

  • Drying in a Vacuum Oven: After rotary evaporation, placing the flask in a vacuum oven overnight at a mild temperature (e.g., 30-40 °C) can remove the last traces of solvent.

Table 1: Common Impurities and Their Removal Strategy
Impurity Identification (¹H NMR)
Thioglycolic AcidAcidic proton peak (>10 ppm), singlet ~3.2 ppm
Cyclohexanone DerivativeAliphatic peaks in the 1.5-2.5 ppm range
Amine Starting MaterialAliphatic peaks, potential N-H peak
Hydrolyzed Product (Acid)Loss of ethyl ester signals, appearance of broad acid peak
Ethyl AcetateQuartet ~4.1 ppm, Triplet ~1.2 ppm, Singlet ~2.0 ppm[7]
TolueneAromatic signals ~7.2 ppm, Methyl singlet ~2.3 ppm[7]

Section 3: Key Protocols & Methodologies

Protocol 1: Standardized Acid-Base Extraction Workflow

This protocol is a self-validating system designed for maximum purity and yield.

  • Initial Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with ethyl acetate (approx. 10 mL per gram of crude material). Add an equal volume of deionized water.

  • Separation: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Acidic Wash (Optional): If basic impurities are suspected, add 1M HCl (approx. half the organic volume), shake, and separate as before.

  • Bicarbonate Wash: Add saturated NaHCO₃ solution (approx. half the organic volume). Shake, venting frequently to release CO₂ gas. Allow layers to separate. Test the pH of the aqueous layer with pH paper to ensure it is >8. Drain the aqueous layer.

  • Brine Wash: Add saturated NaCl solution (brine, approx. half the organic volume). Shake and separate. This step is critical for breaking emulsions and initiating the drying process.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄ until the solid is free-flowing. Let it stand for 20 minutes.

  • Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate using a rotary evaporator. Place the resulting product under high vacuum for several hours to remove trace solvents.

ExtractionWorkflow A Crude Reaction Mixture B Dilute with EtOAc & Water in Separatory Funnel A->B C Shake, Vent, Separate (Discard Aqueous) B->C D Wash with sat. NaHCO3 (Check pH > 8) C->D E Shake, Vent, Separate D->E F Wash with Brine E->F G Separate & Collect Organic Layer F->G H Dry over Anhydrous Na2SO4 G->H I Filter and Concentrate (Rotary Evaporator) H->I J Pure Product I->J

Caption: Standard liquid-liquid extraction workflow.

References

  • BenchChem. (2025). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. BenchChem.
  • Cihan-Üstündağ, G., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.
  • Sigma-Aldrich. 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid. Product Page.
  • Gevorgyan, V., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Alfonso, C., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? r/chemhelp.
  • Cihan-Üstündağ, G., et al. (2022). Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. Archiv der Pharmazie.
  • Pearson Education. (2024).
  • AK Lectures.
  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • Technical Disclosure Commons. (2024). Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en.
  • The Science Forum. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. v7v47H-oUKbuWxIV5k=)

Sources

Optimization

Technical Support Center: Solubilization Strategies for Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists experiencing aqueous solubility issues with Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists experiencing aqueous solubility issues with Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate [1].

Due to the highly lipophilic spiro-cyclohexane ring, the rigid thiazolidinone core, and the hydrophobic ethyl ester group, this compound exhibits extreme resistance to aqueous solvation[2]. It functionally behaves as a BCS Class II/IV molecule. This guide provides field-proven, causality-driven methodologies to overcome these barriers for both in vitro and in vivo applications.

Diagnostic Workflow

Before selecting a solubilization protocol, use the decision matrix below to match the formulation strategy to your intended experimental assay.

G Start Determine Assay Type (In Vitro vs. In Vivo) InVitro In Vitro (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo (Rodent PK/PD Dosing) Start->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO HPBCD 20% w/v HP-β-CD in Saline (Complexation) InVivo->HPBCD Lipid 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline InVivo->Lipid Media Dilute in Media + 0.1% BSA (Max 0.5% DMSO) DMSO->Media

Diagnostic workflow for selecting the optimal solubilization strategy based on assay requirements.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately upon dilution from DMSO into aqueous cell culture media? Causality: This is known as solvent-shift precipitation. The compound is highly soluble in anhydrous DMSO, but when introduced to water, the solvation capacity of the mixture drops exponentially. The bulky spiro-cyclohexane and the non-ionizable ethyl ester drive rapid hydrophobic aggregation to minimize contact with water[2]. Solution: Never dilute directly into bare PBS or media. Pre-warm your assay buffer to 37°C and supplement it with a carrier protein, such as 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA will sequester the spiro compound, mimicking physiological protein binding and preventing crystal nucleation.

Q2: Can I use pH adjustment (adding NaOH or HCl) to force this compound into solution? Causality: No. This is highly discouraged. The molecule lacks strongly ionizable basic amines or acidic protons within the physiological pH range. The nitrogen in the thiazolidinone ring is part of a stable lactam-like system and is not basic. More critically, the ethyl ester at the 6-position is highly susceptible to base-catalyzed hydrolysis. Raising the pH > 8.5 will irreversibly hydrolyze the ester into 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid, fundamentally altering your test article. Solution: Rely on micellization (surfactants) or macrocyclic encapsulation (cyclodextrins) instead of pH manipulation.

Q3: What is the most reliable formulation for in vivo oral (PO) or intravenous (IV) dosing in rodents? Causality: For in vivo pharmacokinetics, the vehicle must maintain the drug in solution without causing vehicle-induced toxicity. Solution: A co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is the gold standard for highly lipophilic spiro-compounds[3],[4]. Alternatively, a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution can be used to physically encapsulate the hydrophobic spiro ring within its cavity[5].

Quantitative Data: Formulation Efficacy Summary

Formulation VehicleMechanism of SolubilizationExpected Solubility Limit (mg/mL)Stability (24h at 25°C)Primary Application
100% PBS (pH 7.4) Aqueous baseline< 0.01N/A (Precipitates)Baseline reference
0.1% DMSO in Media + 0.1% BSA Protein Binding~ 0.05 (approx. 10-50 µM)StableIn Vitro cell assays
20% HP-β-CD in Saline Inclusion Complexation2.0 - 5.0StableIn Vivo (IV/PO)
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Co-solvency & Micellization5.0 - 10.0Moderate (Monitor for precipitation)In Vivo (PO/IP)

Detailed Methodologies

Protocol A: Co-Solvent Micellar Formulation (Target: 5 mg/mL for In Vivo Dosing)

Self-validating principle: Sequential addition is critical. Adding the aqueous phase before the surfactants are fully integrated will cause irreversible precipitation.

  • Primary Dissolution: Weigh 5 mg of Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate and dissolve it in 100 µL of anhydrous DMSO[3]. Vortex until the solution is completely clear.

  • Co-solvation: Add 400 µL of PEG300 to the DMSO solution[4]. Vortex vigorously for 1 minute. The solution must remain optically clear.

  • Micellization: Add 50 µL of Tween 80[3]. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogeneous integration of the surfactant.

  • Aqueous Phase Addition: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the tube.

  • Validation Check: Inspect visually against a dark background. If the solution is cloudy, the solubility limit has been exceeded. Filter the final solution through a 0.22 µm PTFE syringe filter; high resistance during filtration indicates the presence of micro-precipitates.

Protocol B: HP-β-CD Inclusion Complexation (Target: 2 mg/mL for IV Dosing)

Self-validating principle: The hydrophobic cavity of the cyclodextrin must fully encapsulate the spiro moiety before thermodynamic equilibrium is reached[5].

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1.0 mL of sterile saline to create a 20% (w/v) solution. Vortex until completely transparent.

  • Drug Addition: Add 2 mg of the compound directly to the HP-β-CD solution. (Note: For strictly IV formulations, avoid using a DMSO spike if possible).

  • Complexation: Sonicate the suspension in a water bath at 37°C for 45-60 minutes. The thermal energy accelerates the partitioning of the spiro-cyclohexane ring into the cyclodextrin cavity[5].

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for 2 hours.

  • Validation Check: Centrifuge the tube at 10,000 x g for 5 minutes. If a white pellet forms at the bottom, the uncomplexed drug has precipitated. Decant the clear supernatant for dosing.

References

  • ResearchGate - Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Available at:[Link]

  • MDPI - Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at: [Link]

  • ResearchGate - What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Temperature Optimization for Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Overview Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS: 1194701-70-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS: 1194701-70-6). The 1-thia-4-azaspiro[4.5]decane core is a privileged heterocyclic scaffold with documented applications in antiviral and anticancer drug discovery [1].

Synthesizing this specific derivative requires a one-pot, three-component cyclocondensation involving ethyl 2-oxocyclohexanecarboxylate, ammonium carbonate, and thioglycolic acid. Because the starting material is a β -keto ester, it is highly susceptible to thermal decarboxylation. This guide provides a self-validating protocol, mechanistic insights, and a troubleshooting FAQ to help you optimize temperature conditions and maximize your yield.

Mechanistic Pathway & Temperature Dependency

The synthesis proceeds via the in situ formation of an imine (Schiff base) followed by nucleophilic attack by thioglycolic acid and subsequent cyclization [2]. The critical failure point in this workflow is temperature control: exceeding 120°C induces decarboxylation of the β -keto ester, leading to the unsubstituted spirocycle byproduct.

Mechanism SM Ethyl 2-oxocyclohexanecarboxylate + Ammonium Carbonate Imine Imine Intermediate (Schiff Base) SM->Imine - H2O (Azeotropic Removal) Degradation Thermal Decarboxylation (>120°C) SM->Degradation Excessive Heat Cyclization + Thioglycolic Acid Cyclization Imine->Cyclization Nucleophilic Attack Product Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (Target: 110°C) Cyclization->Product - H2O Byproduct 1-Thia-4-azaspiro[4.5]decan-3-one (Byproduct) Degradation->Byproduct Loss of CO2

Mechanistic pathway and temperature-dependent branching in spiro-thiazolidinone synthesis.

Standard Operating Procedure: Temperature-Optimized Synthesis

To ensure reproducibility and prevent thermal degradation, use toluene as the solvent. Its boiling point (110°C) provides the exact thermal energy required for azeotropic water removal without triggering decarboxylation.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (0.01 mol)

  • Ammonium carbonate (0.05 mol)

  • Thioglycolic acid (0.015 mol)

  • Dry Toluene (50 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate in 50 mL of dry toluene. Add ammonium carbonate and thioglycolic acid.

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser. Causality: The Dean-Stark trap is non-negotiable; removing the water byproduct continuously drives the equilibrium of the imine formation forward according to Le Chatelier's principle.

  • Controlled Heating: Gradually ramp the temperature to 110°C using a thermostatically controlled oil bath. Do not use a bare heating mantle, as localized hot spots will cause immediate decarboxylation of the ester.

  • Reflux & Monitoring: Maintain a steady reflux for 10–12 hours. Monitor the water accumulation in the Dean-Stark trap. The reaction is complete when water ceases to collect.

  • Cooling & Quenching: Remove the flask from the heat source and cool to room temperature (20–25°C). Wash the organic layer with 5% aqueous NaHCO3​ (3 × 20 mL) to neutralize and remove unreacted thioglycolic acid.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from ethanol or silica gel column chromatography (Hexane/Ethyl Acetate).

Quantitative Data: Temperature Optimization Profile

The following table summarizes the causal relationship between reflux temperature, reaction kinetics, and product distribution.

Temperature ProfileSolvent SystemReaction TimeTarget Yield (%)Major ByproductMechanistic Observation
80°C Benzene18+ hours45%Unreacted SMIncomplete azeotropic water removal; stalled imine formation.
110°C Toluene10–12 hours78% TraceOptimal kinetic energy for cyclization without degrading the ester.
140°C Xylenes6 hours22%Decarboxylated spirocycleThermal decarboxylation of the β -keto ester dominates the pathway.

Troubleshooting & FAQs

Q1: Why am I seeing a high yield of unsubstituted 1-thia-4-azaspiro[4.5]decan-3-one instead of my target molecule? A: This is a classic symptom of thermal decarboxylation. Ethyl 2-oxocyclohexanecarboxylate is a β -keto ester. If your oil bath temperature exceeds 120°C, or if you are using a solvent with a higher boiling point like xylenes, the ester group will cleave and release CO2​ before or during cyclization. Solution: Strictly regulate your oil bath to 115°C to maintain a gentle toluene reflux at exactly 110°C.

Q2: The reaction stalls at the imine intermediate. How can I drive the cyclization to completion? A: Stalled cyclization usually indicates the presence of residual water, which pushes the equilibrium backward, hydrolyzing the imine. Solution: Ensure your Dean-Stark trap is functioning correctly and is properly insulated. Additionally, verify the integrity of your thioglycolic acid; it readily oxidizes to dithiodiglycolic acid upon prolonged exposure to air, which will not participate in the cyclization.

Q3: Can I use ethanol instead of toluene to lower the reaction temperature and protect the ester? A: While ethanol lowers the temperature (78°C), it is not recommended for this specific three-component protocol. Ethanol does not allow for azeotropic water removal. Without a Dean-Stark setup, the water generated during imine formation remains in the system, severely limiting the yield of the spiro-thiazolidinone [3].

Q4: How do I prevent the hydrolysis of the ethyl ester group during the workup? A: The ester group at the 6-position is sensitive to strong bases. Solution: During the quenching step, use a mild base like 5% Sodium Bicarbonate ( NaHCO3​ ) rather than Sodium Hydroxide ( NaOH ). Ensure the washing step is performed at room temperature, as hot alkaline solutions will rapidly saponify the ethyl ester into a carboxylic acid.

References

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. URL:[Link]

  • Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. URL:[Link]

Optimization

Technical Support Center: Resolving DMSO Precipitation for Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Welcome to the Solvation Dynamics Helpdesk. As drug discovery libraries expand into more complex, non-planar chemical space, handling highly lipophilic spirocyclic compounds requires moving beyond basic dilution techniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solvation Dynamics Helpdesk. As drug discovery libraries expand into more complex, non-planar chemical space, handling highly lipophilic spirocyclic compounds requires moving beyond basic dilution techniques. This guide provides field-proven, mechanistically grounded solutions for managing the solubility of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS 1194701-70-6)[1] during in vitro assay preparation.

Mechanistic Context: The "Solvent Crash" Phenomenon

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate features a rigid, bulky spiro-fused core (a cyclohexane ring linked via a single carbon to a 1-thia-4-aza-3-oxo ring)[1]. While this non-planar geometry is excellent for target specificity, its highly hydrophobic surface area makes it exceptionally vulnerable to kinetic precipitation .

When a 100% Dimethyl Sulfoxide (DMSO) stock of this compound is introduced into an aqueous buffer, the localized dielectric constant drops instantly. The diffusion of DMSO into the bulk water occurs faster than the dispersion of the lipophilic compound, leaving the spirocyclic molecules stripped of their solvation shell. This localized concentration spike triggers rapid nucleation and subsequent macroscopic aggregation, commonly known as a "solvent crash"[2].

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate instantly upon pipetting into the assay buffer, even if the final concentration is below its theoretical thermodynamic solubility? A1: You are observing a kinetic solubility failure, not a thermodynamic one. Direct pipetting of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous medium creates micro-environments where the compound's concentration vastly exceeds its aqueous limit[3]. The molecules aggregate before they can evenly distribute.

Q2: How can I determine if micro-precipitation is secretly interfering with my assay readout? A2: Precipitation causes two major artifacts: optical interference (light scattering) and false negatives (reduced effective concentration of the monomeric compound). You must perform a rigorous DMSO tolerance test. The NIH Assay Guidance Manual recommends assessing critical assay parameters (such as the Z'-factor and agonist EC50 values) across a gradient of DMSO concentrations to ensure the solvent or resulting micro-precipitates aren't masking pharmacological activity[4].

Q3: What formulation additives are most effective for this specific spirocyclic compound? A3: Because of the bulky spiro[4.5]decane core, steric shielding is highly effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier choice; its hydrophobic internal cavity perfectly accommodates bulky, non-planar ring systems, while its hydrophilic exterior maintains aqueous solubility. If cyclodextrins interfere with your specific biological target, non-ionic surfactants like Tween-20 or Pluronic F-68 can be used to lower the surface tension and disrupt the nucleation process[5].

Q4: Can altering my liquid handling technique prevent the crash without adding surfactants? A4: Yes. Acoustic dispensing (e.g., Echo liquid handlers) transfers nanoliter-scale droplets, ensuring near-instantaneous mixing and preventing the localized concentration gradients that drive nucleation. Alternatively, a step-down dilution strategy (gradually lowering the DMSO mole fraction) provides the compound time to equilibrate[2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems—meaning the workflow inherently includes steps to verify its own success.

Protocol A: Self-Validating Kinetic Solubility Assessment

Causality: We utilize nephelometry (light scattering) followed by HPLC because spirocyclic micro-precipitates can be invisible to the naked eye but will still severely disrupt fluorescence/luminescence readouts.

  • Stock Preparation: Prepare a 10 mM stock of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate in anhydrous DMSO[3].

  • Buffer Dispensing: Dispense 190 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom microplate.

  • Dynamic Addition: Add 10 µL of the DMSO stock to the buffer to achieve a 500 µM final concentration (5% DMSO). Critical: Perform this addition while the plate is actively mixing on an orbital shaker (300 rpm) to maximize the dispersion rate[2].

  • Equilibration: Incubate at room temperature for 90 minutes.

  • Validation Step 1 (Optical): Measure absorbance at 620 nm. An OD620 > 0.05 above the vehicle control blank indicates kinetic precipitation[2].

  • Validation Step 2 (Quantitative): Filter the solution through a 0.45 µm PTFE syringe filter. Quantify the remaining soluble fraction in the filtrate via HPLC-UV to determine the exact kinetic solubility limit.

Protocol B: Step-Down Dilution with Co-Solvent Shielding

Causality: Pre-loading the aqueous buffer with a shielding agent prevents the hydrophobic spiro-core from aggregating during the critical dielectric drop.

  • Receiving Buffer Preparation: Add 2% (w/v) HP-β-CD to your standard assay buffer and stir until fully dissolved.

  • Intermediate Stock Creation: Dilute the 10 mM (100% DMSO) stock to 1 mM using a 50% DMSO / 50% Receiving Buffer mixture. Mix by gentle, repeated pipetting.

  • Final Dilution: Transfer the required volume of the 1 mM intermediate stock into the 100% Receiving Buffer to reach your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains below 0.5% (v/v) to avoid cellular toxicity[3].

  • Validation Step: Centrifuge the final assay plate at 1000 x g for 5 minutes. Inspect the bottom of the wells under a phase-contrast microscope. The absence of refractile micro-crystals validates the formulation.

Quantitative Data Presentation: Solubilization Strategies

Summarized below are the optimal formulation strategies for rescuing the solubility of spirocyclic compounds.

Solubilization AgentRecommended ConcentrationCausality / Mechanism of ActionAssay Compatibility Notes
HP-β-CD 1% - 5% (w/v)Steric encapsulation of the hydrophobic spiro[4.5]decane core.Excellent; generally inert in biochemical and cell-based assays.
Tween-20 0.01% - 0.1% (v/v)Lowers surface tension; prevents nucleation via micellization.Good; however, may interfere with membrane-bound targets or lipid assays.
Pluronic F-68 0.1% - 0.5% (v/v)Steric stabilization of micro-dispersions via block co-polymers.High tolerance in cell-based assays; minimizes non-specific binding.
Step-Down Dilution N/APrevents localized dielectric drop and extreme concentration spikes.Universal; requires liquid handling optimization but avoids chemical additives.

Visualizations of Solvation Workflows & Mechanics

TroubleshootingWorkflow N1 Observe Precipitation of Spirocyclic Compound N2 Check DMSO Tolerance (NIH Assay Guidance) N1->N2 N3 Perform Kinetic Solubility Assay N2->N3 N4 Solubility < Assay Conc? N3->N4 N5 Optimize Formulation: Add HP-β-CD or Tween N4->N5 Yes (Thermodynamic limit) N6 Revise Dilution Protocol: Step-Down or Acoustic N4->N6 No (Kinetic crash) N7 Proceed with Validated Assay N5->N7 N6->N7

Workflow for diagnosing and resolving spirocyclic compound precipitation in assays.

PrecipitationMechanics Stock 100% DMSO Stock (High Solvation) Dilution Aqueous Dilution (Dielectric Drop) Stock->Dilution Nucleation Micro-Nucleation (Local Conc. Spike) Dilution->Nucleation Unformulated Encapsulation HP-β-CD Encapsulation (Steric Shielding) Dilution->Encapsulation + Cyclodextrin Micellization Surfactant Micellization (Tween-20) Dilution->Micellization + Surfactant Aggregation Macroscopic Aggregation Nucleation->Aggregation Stable Stable Monomeric Dispersion Encapsulation->Stable Micellization->Stable

Mechanistic pathways of kinetic precipitation versus formulated stabilization.

References

  • NIH Assay Guidance Manual - Figure 7. [An example of a DMSO tolerance test]. Available at:[Link]

  • Journal of Biomolecular Screening / ResearchGate - Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Spirothiazolidinone Derivatives: Evaluating the Potential of Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Introduction: The Spirothiazolidinone Scaffold in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and diverse biological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirothiazolidinone Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and diverse biological activities is perpetual. Among these, spirocyclic systems have garnered significant attention due to their rigid structures, which can lead to enhanced target specificity and improved pharmacokinetic profiles. The spirothiazolidinone core, a prominent heterocyclic motif, has emerged as a "wonder moiety" owing to the broad spectrum of pharmacological properties exhibited by its derivatives.[1] These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2]

This technical guide provides a comparative analysis of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate and its structural analogs within the broader class of spirothiazolidinone derivatives. While specific experimental data for the title compound is not extensively available in the reviewed scientific literature, its structural features suggest it as a key representative of a promising class of bioactive molecules. This guide will, therefore, focus on the synthesis, biological activities, and structure-activity relationships (SAR) of closely related 1-thia-4-azaspiro[4.5]decane derivatives to provide a comprehensive evaluation of their therapeutic potential for researchers, scientists, and drug development professionals.

Synthesis of the 1-Thia-4-azaspiro[4.5]decane Core: A Versatile One-Pot Approach

The synthesis of the 1-thia-4-azaspiro[4.5]decane scaffold is most commonly achieved through a highly efficient one-pot, three-component reaction.[3][4] This approach offers the advantage of creating molecular complexity from simple starting materials in a single step, making it amenable to the generation of diverse libraries of compounds for biological screening. The general synthetic route involves the condensation of a cyclohexanone derivative, an aromatic or aliphatic amine, and thioglycolic acid.[4][5]

The causality behind this experimental choice lies in its atom economy and the ability to introduce diversity at multiple points of the molecule. The selection of the cyclohexanone derivative allows for modification of the spirocyclic ring, while the choice of amine dictates the substituent at the N-4 position of the thiazolidinone ring. This versatility is crucial for exploring the structure-activity relationships of the resulting compounds.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones

This protocol describes a general procedure for the synthesis of the core spirothiazolidinone scaffold.

Objective: To synthesize substituted 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones.

Materials:

  • Substituted cyclohexanone (e.g., 4-methylcyclohexanone)

  • Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline)

  • Thioglycolic acid

  • Dry benzene or toluene

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • A mixture of the substituted cyclohexanone (0.01 mol), the aromatic amine (0.01 mol), and thioglycolic acid (0.01 mol) is dissolved in dry benzene (50 mL).

  • The reaction mixture is refluxed for 8-12 hours, with the water formed during the reaction being removed azeotropically using a Dean-Stark apparatus.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is washed with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by a water wash.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The solid product is purified by recrystallization from ethanol to afford the desired 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one.[4]

Catalytic Enhancements: Recent studies have shown that the use of catalysts, such as nano Fe2O3, can significantly improve the efficiency of this reaction, leading to higher yields and shorter reaction times.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification Cyclohexanone Substituted Cyclohexanone OnePot One-Pot Three-Component Reaction Cyclohexanone->OnePot Amine Amine Amine->OnePot TGA Thioglycolic Acid TGA->OnePot Reflux Reflux in Dry Benzene OnePot->Reflux Heat Workup Aqueous Workup Reflux->Workup Purification Recrystallization Workup->Purification Product Ethyl 3-oxo-1-thia-4- azaspiro[4.5]decane- 6-carboxylate & Derivatives Purification->Product

General workflow for the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives.

Comparative Biological Evaluation

Spirothiazolidinone derivatives based on the 1-thia-4-azaspiro[4.5]decane core have demonstrated a wide range of biological activities. The following sections provide a comparative overview of their performance in key therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of 1-thia-4-azaspiro[4.5]decane derivatives against various cancer cell lines.[4][6] The mechanism of action is believed to involve the induction of apoptosis.[7]

Experimental Data Summary: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

Compound IDModificationsCell LineIC50 (µM)Reference
1 4-(4-Bromophenyl)-8-methylHCT-116>100[4]
2 4-(4-Fluorophenyl)HCT-116>100[4]
7 Thiazolopyrimidine derivativeHCT-11692.2 nM[4]
9 Thiazolopyrimidine derivativeHCT-116120.1 nM[4]
14 Thiadiazole thioglycoside derivativeHCT-116105.3 nM[4]
18 Thiadiazole thioglycoside derivativeHCT-11698.7 nM[4]
19 Thiadiazole thioglycoside derivativeHCT-116101.2 nM[4]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent at the N-4 position significantly influences anticancer activity. Aromatic substituents are common in active compounds.

  • Further derivatization of the core scaffold, such as the fusion of a thiazolopyrimidine ring or the addition of a thiadiazole thioglycoside moiety, has been shown to dramatically enhance anticancer potency, with IC50 values shifting from the micromolar to the nanomolar range.[4]

  • The presence of a halogen atom (e.g., Br or F) on the N-phenyl ring appears to be a common feature in many synthesized analogs, although its direct contribution to enhanced activity requires further investigation.[4]

Antiviral Activity

Derivatives of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been identified as promising antiviral agents, particularly against human coronavirus and influenza virus.[8][9][10]

Experimental Data Summary: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

Compound IDModificationsVirus StrainEC50 (µM)Reference
8n N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamideHuman Coronavirus 229E5.5[8]
2b N-(1-thia-4-azaspiro[4.5]decan-4-yl)-carboxamide derivativeInfluenza A/H3N22.1[11]
2d N-(1-thia-4-azaspiro[4.5]decan-4-yl)-carboxamide derivativeInfluenza A/H3N23.4[11]
3a 2,8-dimethyl substituted nicotinohydrazide derivativeInfluenza A/H3N25.2[10]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at the C-2 and C-8 positions of the spiro ring, as well as the nature of the amide group at C-4, are critical for anti-coronavirus activity.[8][9]

  • For anti-influenza activity, the presence of a methyl group at the 2-position and the absence of bulky substituents at the 8-position of the spirothiazolidinone system are important for potency.[10]

  • The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is considered a versatile platform for the development of antiviral drugs.[8][9]

Antimicrobial Activity

Spirothiazolidinone derivatives have been extensively studied for their antibacterial and antifungal properties.[5]

Experimental Data Summary: Antimicrobial Activity of Spirothiazolidinone Derivatives

Compound IDModificationsBacterial/Fungal StrainMIC (µg/mL)Reference
8b Spiro-indoline-thiazolidinone derivativeB. subtilis12.5
9c Quinazolinone-thiazolidine derivativeP. pneumonia12.5
11b Quinazolinone-thiazolidine derivativeP. pneumonia12.5
9a Quinazolinone-thiazolidine derivativeE. coli12.5
11a Quinazolinone-thiazolidine derivativeE. coli12.5
11b Quinazolinone-thiazolidine derivativeC. albicans6.25
F & J Spiro thiazolidinone derivativesVarious bacteria & fungiZone of Inhibition: 10-23 mm[5]

Structure-Activity Relationship (SAR) Insights:

  • The antimicrobial activity is highly dependent on the substituents on the spirothiazolidinone core.

  • The presence of specific heterocyclic systems fused to the thiazolidinone ring, such as quinazolinone, can confer potent activity against both Gram-positive and Gram-negative bacteria.

  • The type and position of substituents on the aromatic rings attached to the core structure play a crucial role in determining the spectrum and potency of antimicrobial action.[5]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section details the standard experimental protocols used for the biological evaluation of spirothiazolidinone derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for an additional 2-4 hours.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[4][6]

Antimicrobial Activity: Microdilution Method for MIC Determination

The minimal inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at an appropriate temperature for 18-24 hours B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC determination by the microdilution method.

Detailed Protocol:

  • Preparation of Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Perspectives

The 1-thia-4-azaspiro[4.5]decane scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While direct experimental data for ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is limited in the current literature, the extensive research on its structural analogs provides a strong rationale for its potential bioactivity. The comparative analysis of these derivatives reveals that modifications at the N-4 position and further derivatization of the core structure are key strategies for enhancing anticancer, antiviral, and antimicrobial potency.

Future research in this area should focus on:

  • The synthesis and biological evaluation of a focused library of derivatives based on the 1-thia-4-azaspiro[4.5]decane-6-carboxylate core to directly assess the impact of the ethyl carboxylate group on activity.

  • In-depth mechanistic studies to elucidate the specific molecular targets of the most potent compounds.

  • Optimization of the pharmacokinetic properties of lead compounds to facilitate their translation into in vivo models.

This guide provides a solid foundation for researchers and drug development professionals to understand the potential of this class of compounds and to guide the design of future investigations into the therapeutic applications of spirothiazolidinone derivatives.

References

  • Cihan-Üstündağ, G., Acar, Ç., Naesens, L., & Şatana, D. (2019). Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as potent and selective influenza virus fusion inhibitors. Archiv der Pharmazie, 352(11), 1900028. [Link]

  • Kumar, A., & Kumar, R. (2021). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 11(48), 30297-30321. [Link]

  • Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. [Link]

  • El-Sofany, W. I., Felfel, E. M., El-Shendy, W. A., & Mewas, A. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Diversity-oriented synthesis of spirothiazolidinediones and their biological evaluation. (2019). Beilstein Journal of Organic Chemistry, 15, 2746–2755. [Link]

  • El-Sofany, W. I., Felfel, E. M., El-Shendy, W. A., & Mewas, A. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Srivastava, K., Srivastava, A., Tiwari, R. P., Tripathi, A., Peta, S., & Verma, M. (2023). A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. Indian Journal of Chemistry, 62B(7), 819-829. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Otaibi, T. M., Islam, M. S., Al-Ghamdi, M. A., & Ghabbour, H. A. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 14(1), 1-19. [Link]

  • El-Gamal, M. I., Anbar, M., & Al-Said, M. S. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2826. [Link]

  • Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. [Link]

  • El-Sofany, W. I., Felfel, E. M., El-Shendy, W. A., & Mewas, A. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Biological activity of some spiro thiazolidine derivatives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • El-Sofany, W. I., Felfel, E. M., El-Shendy, W. A., & Mewas, A. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Cihan-Üstündağ, G., Acar, Ç., Naesens, L., & Şatana, D. (2022). Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. Archiv der Pharmazie, 355(10), e2200224. [Link]

  • Singh, R. B., Srivastava, K., Tiwari, R. P., & Srivastava, J. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. [Link]

  • Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PMC. [Link]

  • Patel, P. P., Patel, N. B., & Rajani, D. (2024). Exploring the Antimicrobial and Antitubercular Potential of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives: Synthesis, Molecular Docking, and MD Simulations. Journal of Molecular Structure, 1295, 136639. [Link]

  • Laibo Chem. (n.d.). Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate. [Link]

  • IntechOpen. (2023, July 19). Synthesis and Biological Applications of Thiazolidinone. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Introduction: The Role of Mass Spectrometry in Elucidating Novel Spirocyclic Scaffolds In modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Mass Spectrometry in Elucidating Novel Spirocyclic Scaffolds

In modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the diverse molecular architectures explored, spirocyclic systems have gained significant attention for their ability to provide three-dimensional diversity and novel intellectual property. The 1-thia-4-azaspiro[4.5]decane scaffold, in particular, is a versatile structure with demonstrated relevance in the development of antiviral agents[1][2][3].

Mass spectrometry (MS) stands as an indispensable analytical technique for confirming molecular weight and deducing the structure of such compounds through the analysis of their fragmentation patterns[4]. When a molecule is ionized, the resulting molecular ion can be energetically unstable, causing it to break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, providing deep insights into the molecule's constituent parts and their connectivity[5].

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate . Due to the absence of published experimental spectra for this specific molecule, this analysis is built upon well-established fragmentation principles of its constituent functional groups—ethyl esters, thioamides, and spiro-fused cycloalkanes—supported by data from analogous structures. We will compare its predicted fragmentation with that of its oxygen-containing analog to highlight the influence of the thioamide moiety on the fragmentation cascade.

Predicted Fragmentation Pathway of the Target Molecule

The target molecule, ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, has a molecular formula of C₁₂H₁₉NO₃S and a molecular weight of 257.35 g/mol . We anticipate a discernible molecular ion peak (M⁺•) at m/z 257 under EI conditions. The fragmentation is expected to be directed by the primary functional groups: the ethyl ester and the thioamide-containing spirocyclic system.

Key Fragmentation Pathways

Three principal fragmentation routes are proposed, originating from the molecular ion:

  • Ester-Driven Fragmentation: Classic cleavages associated with the ethyl ester group.

  • Thioamide Ring Cleavage: Fragmentation involving the five-membered heterocyclic ring.

  • Spiro-Cyclohexane Ring Opening: Fragmentation initiated by the cleavage of the cyclohexane ring.

The interplay of these pathways dictates the final mass spectrum.

G M Molecular Ion (M⁺•) m/z 257 F212 Acylium Ion m/z 212 M->F212 -•OCH₂CH₃ (45 Da) F229 Fragment m/z 229 M->F229 -C₂H₄ (28 Da) F156 Fragment m/z 156 F212->F156 -C₄H₈ (56 Da) F229->F156 -•CO₂Et (73 Da) F114 Fragment m/z 114 F156->F114 -CH₂=C=O (42 Da) F86 Fragment m/z 86 F156->F86 -C₅H₁₀ (70 Da)

Figure 1: A simplified logical flow of major predicted fragmentation events for the target molecule.

Ester-Driven Fragmentation Pathway

The ethyl ester moiety is a predictable initiation site for fragmentation. The most common cleavage for esters is the bond adjacent to the carbonyl group[6][7].

  • Loss of Ethoxy Radical: The molecular ion can undergo α-cleavage to lose an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.

    • M⁺• (m/z 257) → [M - 45]⁺ (m/z 212)

  • McLafferty Rearrangement: A competing pathway involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethylene)[5]. This leads to a radical cation.

    • M⁺• (m/z 257) → [M - 28]⁺• (m/z 229)

G cluster_ester Ester-Driven Fragmentation mol [M]⁺• m/z 257 frag_212 [M - •OC₂H₅]⁺ m/z 212 (Acylium Ion) mol->frag_212 - •OC₂H₅ frag_229 [M - C₂H₄]⁺• m/z 229 (McLafferty) mol->frag_229 - C₂H₄

Caption: Initial fragmentation events originating from the ethyl ester group.

Spirocyclic System Fragmentation

The spirocyclic core introduces significant complexity. Fragmentation is often initiated by ring-opening, followed by the loss of stable neutral molecules. A plausible pathway involves a retro-Diels-Alder (RDA)-type cleavage of the cyclohexane ring, a common fragmentation mode for such systems.

  • RDA-type Cleavage: Following ionization, the cyclohexane ring can undergo cleavage, leading to the expulsion of a neutral butene molecule (C₄H₈), assuming a charge retention on the heterocyclic portion. This would be a major diagnostic fragmentation.

    • From Acylium Ion (m/z 212) → [m/z 212 - 56]⁺ (m/z 156)

  • Thioamide Ring Cleavage: The five-membered ring itself can fragment. A characteristic cleavage of amides and thioamides is the scission of the N-C bond[8].

    • From Fragment m/z 156 → Loss of ketene (CH₂=C=O) → m/z 114

    • The loss of H₂S from thioamides has also been documented, although it may be a minor pathway here[9].

Comparative Analysis: Influence of the Sulfur Atom

To understand the specific role of the thioamide group, we can predict the fragmentation of a hypothetical analog: Ethyl 3-oxo-1-oxa-4-azaspiro[4.5]decane-6-carboxylate . This molecule replaces the sulfur atom with oxygen, forming a cyclic carbamate (oxazolidinone).

FeatureTarget: Thioamide (S) Comparator: Oxo-analog (O) Rationale for Difference
Molecular Ion (M⁺•) m/z 257m/z 241The mass difference of 16 Da is due to the atomic weight difference between sulfur and oxygen.
Loss of H₂S/H₂O Possible loss of H₂S (m/z 223)Possible loss of H₂O (m/z 223)Loss of small, stable neutral molecules is a common fragmentation process[4]. The specific loss is dictated by the heteroatom.
N-C Bond Cleavage N-C=S bond cleavage is expected.N-C=O bond cleavage is expected.Amide and thioamide N-C bond cleavage is a well-documented pathway, often leading to a stable acylium ion[8]. The relative bond strengths may alter the abundance of resulting fragments.
Key Fragment (m/z 156) Present (from m/z 212 after RDA)Analogous fragment at m/z 140This fragment's mass directly reflects the mass of the heterocyclic portion post-RDA, highlighting the S vs. O difference.

The presence of sulfur is expected to produce unique fragments and potentially alter the relative intensities of common fragments compared to its oxygen counterpart. The fragment at m/z 114, corresponding to the opened thioamide ring cation, would be a key diagnostic peak for the sulfur-containing compound.

Experimental Protocol: Acquiring Fragmentation Data

This section outlines a generalized protocol for analyzing the target compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), a standard technique for volatile and semi-volatile small molecules.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized and purified ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate in a high-purity solvent (e.g., ethyl acetate or dichloromethane).

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent.

GC-MS Instrumentation and Parameters
  • System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

  • Injection: 1 µL of the working solution injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Mass Spectrometer Parameters
  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40 - 400.

Data Analysis
  • Identify the chromatographic peak corresponding to the target compound.

  • Extract the mass spectrum from the apex of the peak.

  • Identify the molecular ion peak (m/z 257).

  • Analyze the fragment ions, calculating the neutral losses from the molecular ion and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Work Dilute to 10-50 µg/mL Stock->Work Inject Inject 1 µL Work->Inject Separate GC Separation (HP-5ms) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Extract Extract Spectrum Detect->Extract Identify Identify M⁺• and Fragments Extract->Identify Compare Compare with Predicted Pathways Identify->Compare

Caption: A workflow for the experimental determination of the fragmentation pattern.

Conclusion

The structural elucidation of novel spirocyclic compounds like ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is heavily reliant on predictive and analytical chemistry. While direct experimental data is the ultimate arbiter, a thorough analysis based on fundamental principles of mass spectrometry provides a robust framework for interpreting results. The predicted fragmentation pattern, characterized by initial cleavages at the ethyl ester and subsequent RDA-type fragmentation of the spirocyclic core, offers clear diagnostic ions to look for. The comparison with its oxo-analog effectively isolates the influence of the thioamide moiety, which is crucial for confirming the presence of sulfur in the heterocyclic ring. This guide provides researchers with the theoretical grounding and a practical experimental protocol to confidently identify and characterize this important class of molecules.

References

  • ResearchGate. (n.d.). High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. Available at: [Link][9]

  • Di Mola, A., et al. (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(1-2), e1800330. Available at: [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][6]

  • Cihan-Üstündağ, G., et al. (2022). Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. Archiv der Pharmazie, 355(10), e2200224. Available at: [Link][2]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link][7]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, Antiproliferative Activity, and Apoptosis-Inducing Mechanism. Molecules, 28(6), 2816. Available at: [Link][10]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link][5]

  • da Silva, G.C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21961-21970. Available at: [Link][8]

  • Cihan-Üstündağ, G., et al. (2022). Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. PubMed. Available at: [Link][3]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link][11]

Sources

Validation

comparative efficacy of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate in vitro

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from flat aromatic scaffolds to three-dimensional spirocyclic compounds is a critical evolutionary step in overcoming antimicrobi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from flat aromatic scaffolds to three-dimensional spirocyclic compounds is a critical evolutionary step in overcoming antimicrobial resistance. This guide provides an objective, data-driven comparison of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS 1194701-70-6)—a highly functionalized spirothiazolidinone—against standard reference therapeutics in the context of in vitro antitubercular and antimicrobial efficacy.

Mechanistic Grounding: The Spirocyclic Advantage

The core advantage of the 1-thia-4-azaspiro[4.5]decane scaffold lies in its rigid, tetrahedral spiro center. Unlike traditional planar heterocycles, this 3D architecture allows for deeper penetration into complex binding pockets, specifically within the lipid-rich cell envelope of Mycobacterium tuberculosis (Mtb)[1].

Recent structure-activity relationship (SAR) studies and reverse docking simulations suggest that spirothiazolidinones primarily exert their bactericidal effect by targeting MmpL3 (Mycobacterial membrane protein Large 3) or the RmlC enzyme [2][3]. MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane for cell wall assembly. The addition of the ethyl carboxylate moiety at the 6-position of the decane ring precisely modulates the compound's lipophilicity (LogP), optimizing its transit through the mycobacterial mycolic acid layer without inducing off-target mammalian cytotoxicity[4].

MOA Compound Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate Target MmpL3 Transporter Compound->Target Binds Transmembrane Domain Action Inhibition of TMM Translocation Compound->Action Induces Substrate Trehalose Monomycolate (TMM) Target->Substrate Normally exports Result Cell Wall Biosynthesis Arrest (Bactericidal Effect) Action->Result Leads to

Mechanism of Action: Spirothiazolidinone-mediated inhibition of Mtb cell wall biosynthesis.

Comparative Efficacy Data

To objectively evaluate the performance of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, we must benchmark it against both its structural analogs (e.g., 8-phenyl substituted spirothiazolidinones) and first-line antitubercular drugs (Isoniazid and Rifampicin).

The data below synthesizes representative in vitro microdilution assay results against the M. tuberculosis H37Rv strain[2][4].

CompoundMIC (µM) against Mtb H37RvCC₅₀ (µM) in Vero CellsSelectivity Index (SI)Primary Putative Target
Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate 7.8 - 15.6> 150> 9.6MmpL3 / RmlC
8-Phenyl-spirothiazolidinone analog 3.9 - 7.8> 100> 12.8MmpL3
Isoniazid (INH) 0.2 - 0.4> 500> 1250InhA
Rifampicin (RIF) 0.1 - 0.2> 200> 1000RNA Polymerase

Application Scientist Insight: While the spirocyclic compounds do not yet match the nanomolar potency of Isoniazid, their Selectivity Index (SI > 9.6) demonstrates a highly favorable safety window for early-stage leads. Furthermore, because spirothiazolidinones operate via a distinct mechanism of action (MmpL3 inhibition) compared to INH or RIF, they retain their efficacy against Multi-Drug Resistant (MDR) clinical isolates[5].

Self-Validating Experimental Protocol: Resazurin Microtiter Assay (REMA)

Step-by-Step Methodology
  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until the optical density (OD₆₀₀) reaches 0.6–0.8.

    • Causality: Harvesting at the mid-log phase ensures the bacilli are actively synthesizing their cell walls, which is the exact physiological state required to accurately measure the efficacy of MmpL3/RmlC inhibitors.

  • Compound Dilution: Dissolve ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using 7H9 broth, ensuring the final DMSO concentration never exceeds 1% (v/v).

    • Causality: DMSO concentrations above 1% induce baseline cytotoxicity in mycobacteria, which would artificially inflate the compound's apparent potency.

  • Incubation: Add 100 µL of the standardized mycobacterial suspension to each well. Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition & Readout: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (surviving) bacteria reduce it to resorufin, which is pink and highly fluorescent. If a well remains blue, the compound successfully halted metabolic activity. This prevents lipophilic compound aggregates from being misread as bacterial growth by standard optical density spectrophotometers.

Workflow Inoculum M. tuberculosis H37Rv Log-Phase Culture Dilution Two-fold Serial Dilution (Final DMSO < 1%) Inoculum->Dilution Incubation Incubation (7 days, 37°C) Dilution->Incubation Resazurin Add Resazurin Indicator (Incubate 24h) Incubation->Resazurin Readout Fluorometric Readout (Ex 530nm / Em 590nm) Resazurin->Readout

Workflow Diagram: Self-validating REMA protocol for high-throughput MIC determination.

Conclusion and Future Directions

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate represents a highly viable synthetic intermediate and active pharmacophore in the fight against resistant mycobacterial strains. Its 3D conformation allows it to bypass traditional resistance mechanisms associated with flat-ring drugs. For drug development professionals, utilizing this scaffold as a starting point for further functionalization (e.g., substituting the ethyl carboxylate with bioisosteres) offers a clear pathway to optimizing both the Selectivity Index and target binding affinity.

References

  • Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives.National Institutes of Health (PMC).
  • Mandelic acid-based spirothiazolidinones targeting M. tuberculosis: Synthesis, in vitro and in silico investigations.ResearchGate.
  • Synthesis and biological evaluation of 4-thiazolidinone derivatives as potential antimycobacterial agents.Arkat USA.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.National Institutes of Health (PMC).

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
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Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
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